molecular formula C18H20N2O5S B5153689 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide

2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide

Cat. No.: B5153689
M. Wt: 376.4 g/mol
InChI Key: BLQDXEGCVGFNBO-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholinylsulfonyl)phenoxy]-N-phenylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 4-morpholinylsulfonyl moiety and an N-phenylacetamide backbone. Its molecular formula is C₁₉H₂₁N₂O₅S, with a molecular weight of 413.45 g/mol.

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQDXEGCVGFNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS: 327065-74-7)
  • Structural Difference: A chlorine atom replaces the hydrogen at the 4-position of the phenoxy ring.
  • Impact: Physicochemical Properties: The electron-withdrawing Cl group increases lipophilicity (logP ~2.8 vs. ~2.3 for the parent compound) but reduces aqueous solubility.
  • Molecular Weight : 410.87 g/mol (C₁₈H₁₉ClN₂O₅S ) .
2-(3-Methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
  • Structural Difference: A methyl group is present at the 3-position of the phenoxy ring.
  • Metabolic Stability: Methyl groups may slow oxidative metabolism, extending half-life .

Variations in the Sulfonyl-Linked Group

2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide
  • Structural Difference : Replaces the morpholinylsulfonyl group with a methylsulfonyl moiety.
  • Impact: Solubility: Loss of the morpholine ring reduces polarity, decreasing water solubility (melting point: 157–159°C vs. ~150°C for morpholinyl analogues).
2-[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
  • Structural Difference : Incorporates a sulfanyl (-S-) linkage instead of sulfonyl (-SO₂-).
  • Impact :
    • Reactivity : The sulfanyl group is more nucleophilic, increasing susceptibility to oxidation.
    • Binding Interactions : Reduced hydrogen-bonding capacity compared to sulfonyl analogues .

Modifications in the Acetamide Backbone

2-(4-Ethylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide (CAS: 650575-96-5)
  • Structural Difference: Ethyl groups on the phenoxy ring and sulfamoyl nitrogen.
  • Impact :
    • Lipophilicity : Increased logP (predicted ~3.1) due to ethyl groups, enhancing membrane permeability.
    • Pharmacokinetics : Higher molecular weight (438.54 g/mol) may reduce oral bioavailability .

Spectral Characterization

  • IR Spectroscopy : Key peaks include νC=O (~1680 cm⁻¹, acetamide), νS=O (~1250 cm⁻¹, sulfonyl), and νN-H (~3300 cm⁻¹) .
  • NMR : Distinct signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm) .

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